molecular formula C13H9Br3N2O2S B3856184 N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

Cat. No.: B3856184
M. Wt: 497.0 g/mol
InChI Key: IROIIQCNMISTDD-UBKPWBPPSA-N
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Description

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide typically involves the condensation reaction between thiophene-2-carbaldehyde and 2-(2,4,6-tribromophenoxy)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide involves its interaction with biological macromolecules. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The bromine atoms enhance the compound’s electrophilicity, making it more reactive towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another thiophene-based compound with potential biological applications.

Uniqueness

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is unique due to the presence of the tribromophenoxy group, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly useful in applications requiring high electrophilicity and specific interactions with biological targets.

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br3N2O2S/c14-8-4-10(15)13(11(16)5-8)20-7-12(19)18-17-6-9-2-1-3-21-9/h1-6H,7H2,(H,18,19)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROIIQCNMISTDD-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Reactant of Route 2
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N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Reactant of Route 3
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Reactant of Route 4
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Reactant of Route 5
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Reactant of Route 6
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

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